Product packaging for Hydromethylthionine Mesylate(Cat. No.:CAS No. 1236208-20-0)

Hydromethylthionine Mesylate

Cat. No.: B602833
CAS No.: 1236208-20-0
M. Wt: 477.6 g/mol
InChI Key: SPCMQFLNOVTUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucomethylene Blue Dimesylate, also known scientifically as TRx0237 mesylate, is the reduced, colorless form of methylene blue that functions as a second-generation, orally active tau protein aggregation inhibitor. It demonstrates high potency with a K i of 0.12 μM against tau protein aggregates, making it a valuable candidate for researching Alzheimer's disease and frontotemporal dementia. Its primary mechanism of action involves inhibiting the aggregation of tau protein into neurofibrillary tangles, a hallmark pathology of these neurodegenerative conditions. In vitro studies confirm its ability to disrupt paired helical filaments (PHFs) isolated from Alzheimer's disease brain tissues at concentrations as low as 0.16 μM. In vivo models show that it dose-dependently rescues learning impairments and restores behavioral flexibility. Beyond its core application in neurology, Leucomethylene Blue Dimesylate shows promise in other research areas. As the reduced form, it demonstrates enhanced ability to penetrate cells and counteract oxidative stress, regulating mitochondrial function and ATP production. Recent experimental studies indicate a protective effect against acetaminophen-induced liver injury, achieved by boosting antioxidant defenses and reducing inflammation. Its role in redox cycling also suggests potential research applications in virology and analytical biochemistry. This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27N3O6S3 B602833 Hydromethylthionine Mesylate CAS No. 1236208-20-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methanesulfonic acid;3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.2CH4O3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;2*1-5(2,3)4/h5-10,17H,1-4H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCMQFLNOVTUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236208-20-0
Record name Hydromethylthionine mesylate [USAN]
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Record name Hydromethylthionine mesylate
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Record name N, N, Nâ??, Nâ??-tetramethyl-10H-phenothiazine-3, 7-diamine bis(hydrogen mesylate)
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Record name HYDROMETHYLTHIONINE MESYLATE
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Foundational Research on Leucomethylene Blue Dimesylate

Historical Context in Redox Biology Research

The journey into the significance of leucomethylene blue dimesylate in redox biology is intrinsically linked to its oxidized counterpart, methylene (B1212753) blue. Methylene blue, a synthetic dye, was first synthesized in 1876 by German chemist Heinrich Caro. wikipedia.orggoogle.com It holds the distinction of being described as the first fully synthetic drug used in medicine. wikipedia.org The initial applications of methylene blue were rooted in its staining properties for biological tissues, a line of inquiry pioneered by Paul Ehrlich. pfmjournal.org This early work laid the groundwork for the development of chemotherapy. pfmjournal.org

The exploration of methylene blue's therapeutic potential quickly expanded. In 1891, Paul Guttmann and Paul Ehrlich began investigating its use in the treatment of malaria. wikipedia.org The prevailing theory at the time, championed by researchers like Ehrlich, was that dyes and drugs functioned similarly by selectively staining and consequently harming pathogens. wikipedia.org This concept, while not entirely complete, correctly identified that altering a pathogen's cell membrane is a viable mechanism of action for various drugs. wikipedia.org

A pivotal moment in the history of the compound's role in redox biology came in 1933 when Matilda Brooks discovered its efficacy as an antidote for carbon monoxide and cyanide poisoning. wikipedia.org These applications were a direct consequence of the physicochemical potential of methylene blue within redox chemistry. pfmjournal.org Its ability to act as a redox agent became a central theme in subsequent research, leading to its use as an antidote for methemoglobinemia. pfmjournal.orgnews-medical.net In this condition, methylene blue facilitates the reduction of methemoglobin back to hemoglobin, a process dependent on its conversion to leucomethylene blue. patsnap.com The historical trajectory of methylene blue, from a simple dye to a therapeutic agent for poisonings and blood disorders, underscored the fundamental importance of its redox properties and set the stage for more detailed investigations into its reduced form, leucomethylene blue.

The Leucomethylene Blue Dimesylate-Methylene Blue Redox Couple in Biological Systems

The functional core of methylene blue's biological activity is its existence as a redox couple, reversibly cycling between its oxidized blue form (methylene blue, MB) and its reduced, colorless form, leucomethylene blue (LMB). pfmjournal.orgpatsnap.comresearchgate.net This dynamic equilibrium is central to its interactions within biological systems. The standard redox potential (E₀') of the MB/LMB couple is +0.01 V, which allows it to readily participate in electron transfer reactions within the cellular environment. wikipedia.org

Under reducing conditions within a cell, the methylene blue cation (MB+) accepts one proton and two electrons to become the neutral, colorless leucomethylene blue. wikipedia.org This reduction is often facilitated by cellular reducing agents like NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). patsnap.comnih.gov The enzyme NADPH-methemoglobin reductase, for instance, converts methylene blue to leucomethylene blue, which can then donate electrons to reduce methemoglobin back to functional hemoglobin, restoring oxygen-carrying capacity. patsnap.com

The redox cycling of the MB/LMB pair is particularly significant in mitochondrial function. Methylene blue can act as an alternative electron carrier in the mitochondrial electron transport chain. patsnap.comnih.gov It accepts electrons from NADH, becoming leucomethylene blue. nih.gov Leucomethylene blue can then directly transfer these electrons to cytochrome c, effectively bypassing complexes I and III. patsnap.comnih.gov This process not only helps to maintain ATP production but can also decrease the generation of reactive oxygen species (ROS) by mitigating electron leaks from these complexes. nih.gov

Furthermore, the redox couple interacts with other crucial cellular redox systems. Research has shown that methylene blue can directly oxidize glutathione (B108866), a key intracellular antioxidant. nih.gov This interaction is a direct chemical reaction and occurs much faster than the spontaneous autooxidation of glutathione. nih.gov The ability of the methylene blue-leucomethylene blue couple to interact with multiple redox-active molecules like NADPH, mitochondrial cytochromes, and glutathione highlights its multifaceted role in modulating cellular redox homeostasis.

Below is a table summarizing the key characteristics of the Methylene Blue-Leucomethylene Blue redox couple in biological systems.

PropertyDescriptionReferences
Forms Oxidized: Methylene Blue (MB), Blue Cation (MB+) wikipedia.orgpfmjournal.org
Reduced: Leucomethylene Blue (LMB), Colorless, Neutral wikipedia.orgpfmjournal.org
Redox Potential +0.011 V (11 mV) wikipedia.orgnews-medical.netnih.gov
Biological Reduction MB is reduced to LMB by accepting electrons, often from NADPH via enzymes like NADPH-methemoglobin reductase. patsnap.comnih.gov
Biological Oxidation LMB is oxidized back to MB by donating electrons to acceptors like cytochrome c or molecular oxygen. nih.gov
Mitochondrial Role Acts as an electron carrier, bypassing Complexes I and III of the electron transport chain to facilitate ATP production and reduce ROS formation. patsnap.comnih.gov
Interaction with Glutathione Methylene blue can directly oxidize glutathione. nih.gov

Methodological Advancements in Synthesis and Purification of Leucomethylene Blue Dimesylate for Research Applications

The utility of leucomethylene blue in research, particularly for studying its therapeutic potential, necessitates high purity. Methodological advancements have focused on both the synthesis of the parent compound, methylene blue, and its subsequent reduction and purification to a stable leucomethylene blue salt, such as the dimesylate form.

Early synthesis methods for methylene blue, such as those developed by Heinrich Caro and later studied by Bernthsen, involved the nitrosylation of dimethylaniline, reduction to form N,N-dimethyl-1,4-diaminobenzene, and subsequent oxidative coupling in the presence of hydrogen sulfide (B99878) and an iron catalyst. google.com However, these early methods often resulted in low yields and significant impurities, including metal residues and related thiazine (B8601807) dyes like the Azures. google.comgoogle.com

Modern advancements have focused on producing highly pure methylene blue, which is a critical starting material. Purification strategies for methylene blue itself include recrystallization from acidic solutions and solvent extraction. google.comcapes.gov.br For example, a method described involves dissolving commercial methylene blue in an aqueous buffer at pH 9.5 and extracting it with carbon tetrachloride. capes.gov.br Methylene blue remains in the aqueous phase while many organic impurities are removed into the organic solvent. capes.gov.br Subsequent crystallization by adding hydrochloric acid helps to remove metal salt contaminants. capes.gov.br

The synthesis of leucomethylene blue for research involves the reduction of purified methylene blue. This reduction can be achieved using various reducing agents. A common laboratory method involves dissolving methylene blue in water and adding a reducing agent like sodium dithionite (B78146) in a two-phase system with toluene, with the reaction often heated to facilitate the process. olemiss.edu The colorless leucomethylene blue is then extracted into the organic phase. olemiss.edu

A significant advancement for research applications has been the development of stable, purified forms of leucomethylene blue, such as leucomethylene blue dimesylate. A key purification strategy involves forming a stabilized complex of leucomethylene blue and then purifying this intermediate. One patented process describes contacting methylene blue with a reducing agent, such as ascorbic acid, at an acidic pH (preferably below 3) to form a stabilized protonated leucomethylene blue complex. google.com This complex can then be purified effectively by recrystallization, which shows excellent differentiation from Azure impurities. google.com The purified leucomethylene blue complex is then converted back to methylene blue or isolated as a stable salt. google.com This approach avoids the need for more complex purification techniques like column chromatography, which are not easily scalable. google.com

The table below outlines some of the key steps and reagents used in modern synthesis and purification processes.

Process StepDescriptionReagents/SolventsReferences
Methylene Blue Purification Removal of organic and metal impurities from commercial methylene blue.Water, Carbon Tetrachloride, Hydrochloric Acid capes.gov.br
Reduction to Leucomethylene Blue Conversion of the oxidized methylene blue to its reduced leuco form.Sodium Dithionite, Ascorbic Acid google.comolemiss.edu
Intermediate Complex Formation Creation of a stable, purifiable complex of leucomethylene blue.Ascorbic Acid google.com
Purification of Leuco-form Isolation of the high-purity leucomethylene blue complex.Recrystallization from solvents like water, methanol, or ethanol. google.com
Final Salt Formation Preparation of a stable salt, such as the dimesylate, for research use.Mesylic acid (methanesulfonic acid) would be used to form the dimesylate salt.

Advanced Mechanistic Investigations of Leucomethylene Blue Dimesylate

Mitochondrial Bioenergetics Modulation by Leucomethylene Blue Dimesylate

Electron Transport Chain Respiration Enhancement

Leucomethylene blue dimesylate enhances mitochondrial respiration by functioning as an electron shuttle that bypasses certain complexes of the electron transport chain. nih.govpatsnap.comtroscriptions.com In the mitochondria, leucomethylene blue can donate electrons directly to cytochrome c. nih.govmdpi.comnih.gov This process effectively circumvents complexes I and III of the ETC. nih.govnih.govtroscriptions.com

Table 1: Effect of Methylene (B1212753) Blue/Leucomethylene Blue on Mitochondrial Respiration

ConditionObserved Effect on RespirationMechanismReference
Normal Mitochondrial FunctionIncreased oxygen consumption and CO2 production.Acts as a redox cycler, enhancing electron flow. nih.gov
Complex I/III InhibitionBypasses the blocked complexes, restoring or maintaining respiration.Donates electrons directly to cytochrome c. nih.govnih.govtroscriptions.com
Chronic Cerebral HypoperfusionPreserves mitochondrial respiratory function.Stimulates cytochrome oxidase activity. caldic.comnih.gov

Cytochrome Oxidase Activity Regulation

Leucomethylene blue dimesylate indirectly regulates and enhances the activity of cytochrome c oxidase (Complex IV), the terminal enzyme of the electron transport chain. troscriptions.comcaldic.comnih.gov The mechanism involves leucomethylene blue donating electrons to cytochrome c. nih.govmdpi.com This increases the pool of reduced cytochrome c available to be oxidized by cytochrome c oxidase.

By providing a steady stream of electrons to cytochrome c, leucomethylene blue ensures that cytochrome c oxidase activity is not limited by substrate availability. troscriptions.comresearchgate.net This stimulation of Complex IV activity is crucial for maintaining the mitochondrial membrane potential and driving ATP synthesis. nih.gov Research has shown that in models of chronic cerebral hypoperfusion, which typically leads to diminished cytochrome oxidase activity, treatment with methylene blue preserves the enzyme's function. nih.govnih.gov Studies measuring brain cytochrome oxidase activity after MB administration reported an increase of approximately 70% compared to control groups, which was associated with improved mitochondrial function. caldic.com This enhancement of cytochrome oxidase activity is a key component of leucomethylene blue's ability to support cellular metabolism. troscriptions.comcaldic.com

ATP Production Pathways

The enhancement of the electron transport chain and the stimulation of cytochrome oxidase activity by leucomethylene blue dimesylate culminate in increased ATP production. mdpi.compatsnap.com By facilitating a more efficient flow of electrons through the respiratory chain, leucomethylene blue helps maintain the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthase (Complex V) to function. nih.govtroscriptions.com

Redox Homeostasis and Reactive Oxygen Species Interactions of Leucomethylene Blue Dimesylate

Leucomethylene blue dimesylate is central to a dynamic redox system that significantly influences cellular redox homeostasis. pccarx.comjournalmeddbu.com The reversible oxidation-reduction cycle between leucomethylene blue (the reduced, colorless form) and methylene blue (the oxidized, blue form) allows it to function as a versatile electron shuttle. patsnap.compccarx.com This property enables it to interact with various cellular components, including reactive oxygen species (ROS), thereby modulating the cellular redox environment. mdpi.comnih.gov Its interactions are complex, as it can exhibit both antioxidant properties by donating electrons to neutralize radicals and pro-oxidant effects through its auto-oxidation process that generates ROS. nih.govpurdue.edu

Antioxidant and Electron Shuttling Properties

The primary antioxidant action of leucomethylene blue stems from its ability to donate electrons. mdpi.comnih.gov As the reduced form in the methylene blue/leucomethylene blue redox couple, it can act as a reducing agent, neutralizing oxidative molecules. patsnap.compccarx.com This is a key aspect of its role in mitigating oxidative stress. nih.gov

Its function as an electron shuttle is integral to its antioxidant capacity. mdpi.com Within the mitochondria, leucomethylene blue receives electrons from NADH and transfers them to cytochrome c, effectively bypassing complexes I and III. nih.govtroscriptions.com This rerouting of electrons can decrease the "electron leak" from these complexes, which is a major source of superoxide (B77818) radical production in the cell. troscriptions.com By providing an alternative, efficient pathway for electrons, leucomethylene blue helps to reduce the generation of these primary ROS, thereby protecting the cell from oxidative damage. troscriptions.com This mechanism positions leucomethylene blue as a "parasitic" electron acceptor that competes with molecular oxygen, thus inhibiting the formation of superoxide. purdue.edu

Superoxide and Hydrogen Peroxide Dynamics in Leucomethylene Blue Auto-oxidation

The auto-oxidation of leucomethylene blue, the process where it is oxidized back to methylene blue by molecular oxygen, plays a crucial role in its interaction with reactive oxygen species. purdue.eduresearchgate.net This reaction directly influences the balance of different ROS within the cell. Research indicates that the auto-oxidation of leucomethylene blue primarily involves a two-electron transfer to molecular oxygen, which results in the direct formation of hydrogen peroxide (H₂O₂). purdue.edupurdue.edu

Table 2: Key Reactions in the Auto-oxidation of Leucomethylene Blue

ReactionDescriptionSignificanceReference
LMB + MB ⇌ 2MB•Synproportionation of leucomethylene blue (LMB) and methylene blue (MB) to form the methylene blue radical (MB•).This radical is a key intermediate that facilitates the overall auto-oxidation process. researchgate.net
MB• + O₂ → MB + HO₂•/O₂•−The methylene blue radical reacts with oxygen to regenerate methylene blue and produce a hydroperoxyl radical or superoxide.A step in the radical chain reaction of auto-oxidation. researchgate.net
LMB + O₂ → MB + H₂O₂Direct two-electron transfer from leucomethylene blue to oxygen.This pathway produces hydrogen peroxide directly, bypassing the formation of superoxide. purdue.eduresearchgate.net

Enzymatic and Protein Target Interactions of Leucomethylene Blue Dimesylate

Leucomethylene blue dimesylate and its oxidized form, methylene blue, have been shown to interact with the nitric oxide (NO) signaling pathway by inhibiting both nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC). researchgate.netdrugbank.comnih.govscispace.comnih.govtandfonline.comnih.gov The primary mechanism of NOS inhibition is through the oxidation of the ferrous iron (Fe²⁺) atom located in the heme cofactor of the enzyme. scispace.com This interaction is crucial as NOS catalyzes the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Methylene blue acts as a direct inhibitor of sGC, the primary receptor for NO. nih.gov By inhibiting sGC, it prevents the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates many of the downstream effects of NO. cyclerion.comsec.gov This inhibitory action on both the production of NO and its downstream signaling pathway underscores a significant aspect of the compound's biochemical profile. Research indicates that leucomethylene blue also possesses an inhibitory effect on both nitric oxide synthase and guanylate cyclase. researchgate.net

Enzyme/Pathway ComponentInteraction with Leucomethylene Blue/Methylene BlueReference
Nitric Oxide Synthase (NOS)Inhibition via oxidation of ferrous iron in the heme group. scispace.com
Soluble Guanylate Cyclase (sGC)Direct inhibition, preventing cGMP synthesis. nih.gov
Nitric Oxide (NO) SignalingOverall pathway modulation through inhibition of key enzymes. researchgate.netcyclerion.comsec.gov

Investigations into the enzymatic interactions of leucomethylene blue have identified monoamine oxidase A (MAO-A) as a target. Methylene blue, the oxidized counterpart of leucomethylene blue, is recognized as a reversible inhibitor of MAO-A. drugbank.comnih.govtandfonline.com This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). The inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters.

While this inhibitory activity is well-documented, some studies have raised questions about its clinical relevance in the context of the primary therapeutic applications being investigated for leucomethylene blue dimesylate. nih.govtandfonline.comjournalmeddbu.com The concentration at which MAO-A inhibition occurs is a critical factor in determining its physiological significance.

EnzymeType of Inhibition by Methylene BlueEffectReference
Monoamine Oxidase A (MAO-A)Reversible InhibitionIncreased synaptic levels of monoamine neurotransmitters. drugbank.comnih.govtandfonline.com

Glutathione (B108866) Reductase Activity and Cellular Redox Control

Leucomethylene blue dimesylate plays a significant role in cellular redox modulation, primarily through its interaction with glutathione reductase and its participation in the mitochondrial electron transport chain. The reduced form, leucomethylene blue, is a key component of a redox cycle. journalmeddbu.comresearchgate.net Methylene blue can act as both a substrate and an inhibitor of glutathione reductase, an enzyme crucial for maintaining the supply of the antioxidant glutathione (GSH). journalmeddbu.compsu.eduasm.orgnih.govcapes.gov.br

The interaction of methylene blue with glutathione reductase can lead to a "turncoat" effect, where the antioxidant enzyme is subverted into a pro-oxidant. psu.eduasm.orgcapes.gov.br This occurs through the enzymatic reduction of methylene blue to leucomethylene blue, which is then rapidly auto-oxidized, producing reactive oxygen species such as hydrogen peroxide (H₂O₂). psu.eduasm.orgcapes.gov.br

Furthermore, leucomethylene blue acts as an electron donor in the mitochondrial electron transport chain, which is a cornerstone of cellular redox control. pccarx.comnih.govpatsnap.comtroscriptions.com It can shuttle electrons, thereby supporting cellular respiration and energy metabolism. This dual role in both potentially generating and quenching reactive oxygen species highlights the complexity of its effects on cellular redox homeostasis.

InteractionMechanismOutcomeReference
With Glutathione Reductase Acts as a substrate and inhibitor.Can induce a pro-oxidant state by producing H₂O₂. journalmeddbu.compsu.eduasm.orgnih.govcapes.gov.br
Cellular Redox Control Participates in the mitochondrial electron transport chain as an electron donor.Modulates cellular respiration and redox balance. pccarx.comnih.govpatsnap.comtroscriptions.com

Tau Protein Aggregation Inhibition Mechanisms

A primary focus of research on leucomethylene blue dimesylate (LMTX) is its potent activity as a tau protein aggregation inhibitor. researchgate.netdrugbank.comnih.govnih.govtandfonline.comnih.govsec.govjournalmeddbu.compsu.eduasm.orgnih.govpccarx.comnih.govpatsnap.comtroscriptions.comiarc.fr The aggregation of tau protein into neurofibrillary tangles is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.

The mechanism of action involves the prevention of the initial aggregation of tau monomers and the disruption of pre-existing tau aggregates. nih.govtandfonline.com It is proposed that leucomethylene blue and its oxidized form interfere with the tau-tau binding that is necessary for the formation of pathological aggregates, thereby keeping tau in its soluble, monomeric form. nih.govtandfonline.com

In vitro studies have demonstrated the potency of this inhibition, with a reported inhibitory constant (Ki) of 0.12 μM for tau protein aggregation. drugbank.com The half-maximal inhibitory concentration (IC50) values have also been reported, highlighting its efficacy in preventing the formation of paired helical filaments (PHFs). A notable finding from in vitro research is the inducer-specific nature of its inhibitory activity. LMTX has been shown to be more effective at inhibiting heparin-induced tau aggregation compared to aggregation induced by arachidonic acid (ARA), suggesting that its efficacy may depend on the specific conformation of the tau aggregates. researchgate.netpsu.eduasm.org

ParameterFindingSignificanceReference
Mechanism Inhibition of tau-tau binding and disruption of aggregates.Prevents the formation of neurofibrillary tangles. nih.govtandfonline.com
Potency (Ki) 0.12 μMHigh potency for inhibiting tau aggregation. drugbank.com
Inducer-Specific Activity More effective against heparin-induced tau aggregation than ARA-induced aggregation.Suggests a dependence on the specific tau aggregate "strain". researchgate.netpsu.eduasm.org

Heat Shock Protein 70 (Hsp70) Engagement Research

Research into the broader mechanisms of leucomethylene blue dimesylate has explored its potential engagement with the heat shock protein 70 (Hsp70) system. The Hsp70 chaperone system plays a critical role in cellular proteostasis, including the refolding and degradation of misfolded proteins such as pathological tau. scispace.comnih.govnih.gov

The Hsp90/Hsp70 chaperone machinery is known to be involved in the clearance of hyperphosphorylated and aggregated tau. nih.govnih.gov Some studies suggest that compounds that modulate this system can influence the degradation of pathological tau. capes.gov.br For instance, it has been proposed that methylene blue chloride (MTC) could potentially inhibit the ATPase activity of Hsp70, albeit at high concentrations, which in turn could affect tau phosphorylation. nih.gov

A clinical trial involving leucomethylene blue dimesylate for the treatment of dementia has been conducted, although the direct involvement of Hsp70 in its observed effects was not explicitly detailed in the available reports. scispace.com The engagement with Hsp70 represents a potential, albeit less direct, mechanism through which leucomethylene blue dimesylate may exert its effects on tau pathology.

Protein SystemRole in Tau PathologyPotential Interaction with Leucomethylene Blue/Methylene BlueReference
Heat Shock Protein 70 (Hsp70) Involved in the degradation of pathological tau protein.Possible indirect modulation; high concentrations of MTC may inhibit Hsp70 ATPase activity. scispace.comnih.govnih.govnih.gov

Neuroscientific Research with Leucomethylene Blue Dimesylate

Neuroprotective Potentials and Underlying Mechanisms

Leucomethylene blue dimesylate is being explored for its potential neuroprotective effects, which are thought to stem from its influence on fundamental cellular processes related to oxidative stress, mitochondrial function, inflammation, and cellular cleaning mechanisms. nih.govnews-medical.net

A primary focus of research into the neuroprotective capabilities of leucomethylene blue dimesylate revolves around its interaction with cellular energy production and its antioxidant properties. patsnap.commdpi.com In its reduced form, leucomethylene blue acts as an electron donor. nih.gov This allows it to participate in the mitochondrial electron transport chain, the primary site of cellular energy (ATP) production. patsnap.comkingspharma.com

Research suggests that by shuttling electrons, leucomethylene blue can help maintain the efficiency of this chain, particularly under conditions of mitochondrial stress. nih.govnih.gov In vitro studies using rat brain homogenates have indicated that leucomethylene blue can increase brain oxygen consumption, a marker of enhanced mitochondrial respiration. nih.gov This is significant because mitochondrial dysfunction and the resultant increase in oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects—are implicated in the pathology of numerous neurodegenerative conditions. mdpi.compfmjournal.orgjournalmeddbu.com

By supporting the electron transport chain, leucomethylene blue may help reduce the generation of damaging ROS, thereby protecting neurons from oxidative damage. encyclopedia.pubmitohealth.com Studies have shown that it can attenuate oxidative stress and restore mitochondrial complex I activity and ATP levels in cellular models of neurotoxicity. nih.gov This mechanism is considered a key component of its potential neuroprotective effects. patsnap.comnews-medical.net

Summary of Research on Leucomethylene Blue Dimesylate in Oxidative Stress and Mitochondrial Models

Model SystemKey FindingsReference
Rat brain homogenatesIncreased brain oxygen consumption in vitro. nih.gov
SH-SY5Y cells (neurotoxicity model)Attenuated MPP+-induced oxidative stress and restored mitochondrial complex I activity and ATP levels. nih.gov
General Neurodegenerative ModelsCan reroute electrons in the mitochondrial electron transfer chain, promoting mitochondrial activity and mitigating oxidative stress. nih.govnih.gov

Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. Research indicates that leucomethylene blue dimesylate may exert anti-inflammatory effects in the brain. One proposed mechanism is the inhibition of microglial activation. nih.gov Microglia are the primary immune cells of the central nervous system, and while they play a crucial protective role, their chronic activation can lead to the release of pro-inflammatory molecules that are toxic to neurons.

In a mouse model of traumatic brain injury, treatment with methylene (B1212753) blue, the oxidized form of leucomethylene blue, resulted in marked inhibition of microglial activation in the chronic phase post-injury. nih.gov This effect was associated with reduced brain edema and neuronal death. nih.gov The anti-inflammatory properties are also linked to the compound's ability to modulate the nitric oxide (NO) signaling pathway, which is involved in inflammatory processes. nih.gov By reducing excessive inflammation, leucomethylene blue may help to create a more favorable environment for neuronal survival and function.

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. nih.govmdpi.com Impaired autophagy is a hallmark of several neurodegenerative diseases, leading to the accumulation of toxic protein aggregates. nih.gov Neurons are particularly dependent on efficient autophagy to maintain their long-term health and function. mdpi.combiorxiv.org

Research suggests that leucomethylene blue can modulate autophagy in neural tissues. Studies in a traumatic brain injury model have shown that treatment with its oxidized form, methylene blue, significantly upregulated the expression of key autophagy-related proteins, such as Beclin 1, and increased the ratio of LC3-II to LC3-I, indicating an enhanced rate of autophagy. nih.gov This promotion of autophagy was linked to a neuroprotective effect. nih.gov By facilitating the clearance of cellular debris and toxic proteins, leucomethylene blue may help to maintain neuronal homeostasis and prevent the pathological accumulations that characterize diseases like Alzheimer's. news-medical.net

Anti-Neuroinflammatory Effects Research

Cognitive Function Enhancement Investigations

Beyond its neuroprotective potential, leucomethylene blue dimesylate is also being investigated for its ability to enhance cognitive functions, particularly memory. targetmol.comnih.govmitohealth.com These investigations often focus on its metabolic-enhancing properties within the brain. nih.gov

Memory consolidation is the process by which a temporary, labile memory is transformed into a more stable, long-lasting form. harvard.eduhku.hk This process is known to be energy-dependent, relying on efficient mitochondrial function. nih.gov Research suggests that by enhancing brain oxygen consumption and cellular respiration, leucomethylene blue may support the high-energy demands of memory consolidation. nih.govnih.gov

Studies in animal models have shown that administration of methylene blue during the memory consolidation phase—the period after learning has occurred—can enhance memory retention. nih.gov For example, in an inhibitory avoidance task, rats injected with methylene blue after training showed improved memory retention 24 hours later, whereas administration before training or testing had no effect. nih.gov This suggests a specific effect on the consolidation process. Similarly, in models of chronic cerebral hypoperfusion, which can impair memory, daily administration of methylene blue attenuated deficits in learning and memory. nih.gov The compound has also been shown to disrupt paired helical filaments, a component of the neurofibrillary tangles found in Alzheimer's disease, at low concentrations in vitro. targetmol.com

Selected Studies on Leucomethylene Blue Dimesylate and Memory

Study TypeModelKey FindingReference
Behavioral StudyRats (Inhibitory Avoidance)Enhanced memory retention when administered during the consolidation phase. nih.gov
Disease ModelRats (Chronic Cerebral Hypoperfusion)Attenuated learning and memory deficits. nih.gov
In Vitro StudyIsolated Paired Helical FilamentsDisrupted filaments at a concentration of 0.16 μM. targetmol.com

Behavioral flexibility refers to the ability to adapt cognitive strategies in response to changing environmental demands. This is a critical aspect of executive function. Research in animal models has demonstrated that leucomethylene blue dimesylate can positively influence this cognitive domain.

In a spatial problem-solving water-maze task, leucomethylene blue dose-dependently rescued learning impairments and restored behavioral flexibility in a transgenic mouse model of tauopathy. targetmol.com This improvement in cognitive performance was accompanied by a reduction in the number of tau-reactive neurons in key brain regions for memory and learning, such as the hippocampus and entorhinal cortex. targetmol.com These findings suggest that the compound's effects on underlying pathology may translate into measurable improvements in complex cognitive behaviors.

Memory Consolidation and Retrieval Studies

Preclinical Models of Neurodegenerative Diseases and Acute Neurological Injury

Leucomethylene blue dimesylate and its parent compound, methylene blue, have been investigated in a variety of preclinical models to assess their therapeutic potential across a spectrum of neurological disorders. These models, which simulate human disease pathology in animals, are crucial for understanding the compound's mechanisms of action and its effects on disease progression. Research has focused on its role in neurodegenerative conditions characterized by protein aggregation, such as Alzheimer's and Parkinson's diseases, as well as in acute injuries like stroke and traumatic brain injury.

Alzheimer's Disease and Tauopathies Research Models

A significant area of research for leucomethylene blue dimesylate, often referred to by its investigational name LMTM or hydromethylthionine mesilate, is in the field of Alzheimer's disease (AD) and other tauopathies. taurx.comcenterforcognitivehealth.com The pathological hallmark of these diseases is the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs), which is strongly correlated with neuronal dysfunction and cognitive decline. centerforcognitivehealth.comnih.gov

Preclinical research has demonstrated that LMTM acts as a tau aggregation inhibitor. centerforcognitivehealth.comimrpress.com In various cell and transgenic mouse models genetically engineered to develop tau pathology, LMTM has shown the ability to reduce the aggregation of misfolded tau and promote the disaggregation of existing tangles. centerforcognitivehealth.comnih.govjci.org Studies in transgenic mice that develop NFTs have reported that treatment facilitates the clearance of these tangles, leading to improvements in both cognitive and motor learning capabilities. centerforcognitivehealth.com Some research in AD mouse models suggests the compound can decrease the deposition of amyloid-beta (Aβ) plaques and rescue early cognitive deficits by increasing proteasome activity. journalmeddbu.comresearchgate.net

The stabilized, reduced form of methylthioninium, known as leuco-methylthioninium bis(hydromethanesulfonate) or LMTM, has demonstrated an inhibitory effect on tau aggregation both in vitro and in transgenic AD mouse models. imrpress.com However, some studies have yielded mixed results. For instance, one study using the rTg4510 mouse model of tauopathy found that while the treatment decreased soluble tau, it did not remove existing, insoluble neurofibrillary tangle pathology. nih.gov Another in vitro study observed that while the parent compound, methylene blue, inhibits the formation of tau fibrils, it may increase the number of granular tau oligomers, which are also considered neurotoxic. nih.gov

The primary mechanism of action is believed to be the inhibition of tau protein aggregation, which prevents the formation of the paired helical filaments that constitute NFTs. nih.govjci.org Beyond tau pathology, the compound's broader neuroprotective effects are often attributed to its ability to enhance mitochondrial function. nih.govnih.gov It acts as an electron cycler in the mitochondrial electron transport chain, which can improve cellular respiration and reduce oxidative stress, key pathological features in AD. nih.govnih.govfrontiersin.org

Model TypeKey FindingsReferences
Cell ModelsReduces aggregation of improperly folded tau; promotes disaggregation of pre-existing neurofibrillary tangles. centerforcognitivehealth.com
Transgenic Tauopathy Mouse ModelsFacilitates clearance of neurofibrillary tangles; improves cognitive and motor learning capabilities. Prevents tau aggregation. centerforcognitivehealth.comnih.gov
APP/PS1 Transgenic Mouse ModelDecreased deposition of Aβ; improved learning and memory. researchgate.net
rTg4510 Tauopathy Mouse ModelDecreased soluble tau levels but did not remove established, insoluble neurofibrillary tangles. nih.gov
In Vitro Aggregation AssaysInhibits heparin-induced tau fibril formation but increases granular tau oligomers. nih.gov

Parkinson's Disease Models

Research into leucomethylene blue dimesylate has extended to preclinical models of Parkinson's disease (PD) and other synucleinopathies. These conditions are characterized by the accumulation of aggregated alpha-synuclein (B15492655) protein in brain cells. taurx.com A key study demonstrated that LMTM, the same tau aggregation inhibitor studied in Alzheimer's disease, may also inhibit the aggregation of alpha-synuclein. taurx.com In a transgenic mouse model of PD, LMTM showed potential as a disease-modifying therapy by targeting this core pathological process. taurx.com

The neuroprotective mechanisms are also linked to mitigating mitochondrial dysfunction and oxidative stress, which are prominent features in PD. nih.govnih.gov In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's, the parent compound methylene blue was investigated for its neuroprotective capabilities. nih.gov The results indicated that it could preserve some dopamine (B1211576) neurons in the substantia nigra, the brain region most affected in PD. nih.gov While this neuroprotection did not translate to significant improvements in motor function in that particular study, it did lead to significant improvements in attentional performance. nih.gov Another study using a chronic MPTP/probenecid mouse model of PD found that methylene blue ameliorated olfactory dysfunction and motor deficits. nih.gov These animal models are essential for studying the motor and non-motor symptoms of PD, which are linked to the degeneration of dopaminergic neurons. dovepress.commdpi.com

Model TypeKey FindingsReferences
Transgenic Mouse Model of PD (Synucleinopathy)LMTM inhibits the aggregation of alpha-synuclein protein. taurx.com
6-OHDA Rat Model of PDPreserved some dopamine neurons in the substantia nigra; significantly improved attentional performance. nih.gov
Chronic MPTP/Probenecid Mouse Model of PDAmeliorated olfactory dysfunction and motor deficits. nih.gov

Ischemia/Reperfusion Injury Models

The neuroprotective effects of leucomethylene blue's parent compound, methylene blue, have been examined in animal models of acute neurological injury, specifically ischemia/reperfusion injury, which occurs during a stroke. nih.govnih.gov In these models, blood flow to the brain is temporarily blocked and then restored, leading to excessive reactive oxygen species production and neuronal cell death. nih.gov

A study using a four-vessel occlusion (4VO) global cerebral ischemia model in adult rats investigated the effects of methylene blue. The findings were significant, showing that treatment improved the survival of neurons in the hippocampus CA1 region, an area particularly vulnerable to ischemic damage. nih.govnih.gov The compound was found to rescue the ischemia-induced decrease in the activity of cytochrome c oxidase (a key enzyme in the mitochondrial respiratory chain) and subsequent ATP generation. nih.govnih.gov Further analysis revealed that methylene blue attenuated the depolarization of the mitochondrial membrane potential and reduced the activation of caspases, which are enzymes that execute cell death. nih.govnih.gov Correspondingly, animals treated with the compound showed significant improvements in spatial learning and memory performance that were otherwise impaired by the ischemic event. nih.govnih.gov These findings suggest a potent neuroprotective effect mediated through the preservation of mitochondrial function. nih.govfrontiersin.orgmdpi.com

Model TypeKey FindingsReferences
4-Vessel Occlusion (4VO) Global Cerebral Ischemia Rat ModelSignificantly improved ischemic neuronal survival in the hippocampal CA1 region. nih.govnih.gov
Rescued ischemia-induced decreases of cytochrome c oxidase activity and ATP generation. nih.govnih.gov
Attenuated depolarization of mitochondrial membrane potential and reduced caspase activity. nih.govnih.gov
Significantly improved spatial learning and memory performance post-ischemia. nih.govnih.gov

Traumatic Brain Injury Models

Research in this area has shown that methylene blue can exert a neuroprotective effect by targeting these secondary injury cascades. One study reported that the compound exerts its neuroprotective effect against TBI by promoting autophagy—a cellular cleaning process that removes damaged components—and by inhibiting the activation of microglia, which are the primary immune cells in the brain that can contribute to neuroinflammation. journalmeddbu.com By enhancing mitochondrial respiration, the compound helps to maintain cellular energy metabolism and neuronal survival in the face of the metabolic crisis that often follows a brain injury. frontiersin.org

Model TypeKey FindingsReferences
General TBI ModelsExerts neuroprotective effects by promoting autophagy and inhibiting microglial activation. journalmeddbu.com
General Neuroprotection ModelsEnhances mitochondrial respiration, supporting energy metabolism and neuronal survival. frontiersin.org

Ifosfamide-Induced Encephalopathy Research

Leucomethylene blue's parent compound, methylene blue, has a recognized role in the context of chemotherapy-induced neurotoxicity, specifically ifosfamide-induced encephalopathy (IIE). eviq.org.auisciii.esfrontiersin.org Ifosfamide (B1674421) is an alkylating agent used in cancer treatment that can cause a serious neurotoxic side effect in 10% to 30% of patients. eviq.org.aufrontiersin.org The encephalopathy is thought to be caused by ifosfamide metabolites, such as chloroacetaldehyde, which can cross the blood-brain barrier and impair mitochondrial function. eviq.org.auisciii.es

The therapeutic mechanism of methylene blue in IIE is linked to its redox properties and its role in the mitochondrial electron transport chain. nih.govisciii.es It is proposed that methylene blue acts as an alternative electron carrier, bypassing the site of inhibition within the mitochondrial respiratory chain caused by ifosfamide's toxic metabolites. nih.gov This action helps to restore mitochondrial function and limit the neurotoxic effects. nih.gov The reduced form, leucomethylene blue, is believed to be crucial in this process as it can donate electrons, thereby helping to maintain the NAD+/NADH balance that is disrupted by the neurotoxins. isciii.esresearchgate.net Case reports and retrospective studies have documented the use of methylene blue for both the treatment and prophylaxis of IIE, with reports of symptom resolution or prevention in treated patients. eviq.org.auisciii.esnih.govresearchgate.netnih.govnih.gov

Research AreaKey Findings/Proposed MechanismReferences
Mechanism of ActionActs as an alternative electron carrier in the mitochondrial electron transport chain, bypassing inhibition by ifosfamide's neurotoxic metabolites. nih.gov
Role of Redox CyclingThe reduced form, leucomethylene blue, donates electrons to help restore the intracellular NAD+/NADH balance disrupted by chloroacetaldehyde. isciii.esresearchgate.net
Clinical Observation (Case Reports/Reviews)Used for both acute treatment and prophylaxis of ifosfamide-induced encephalopathy, with reports of symptom resolution and prevention. eviq.org.aunih.govresearchgate.netnih.gov

Applications of Leucomethylene Blue Dimesylate in Anti Infective Research

Antimalarial Activity Studies.journalmeddbu.comresearchgate.netpfmjournal.org

Leucomethylene blue dimesylate, the reduced and stabilized form of methylene (B1212753) blue, has been a subject of significant interest in antimalarial research. Its parent compound, methylene blue, was historically the first synthetic drug used to treat malaria. researchgate.net The re-emergence of interest in this compound is due to the widespread resistance of Plasmodium parasites to existing antimalarial drugs. researchgate.net

Plasmodium falciparum Glutathione (B108866) Reductase Inhibition.journalmeddbu.comresearchgate.netpfmjournal.orgresearchgate.net

A primary mechanism of the antimalarial action of leucomethylene blue is the inhibition of Plasmodium falciparum glutathione reductase (PfGR). journalmeddbu.comresearchgate.netresearchgate.net This enzyme is crucial for the parasite's defense against oxidative stress. Research has shown that methylene blue, the oxidized form of leucomethylene blue, is a potent inhibitor of recombinant PfGR, effective at low micromolar concentrations. researchgate.net Notably, it does not significantly inhibit the human equivalent of this enzyme, indicating a selective action against the parasite. researchgate.net This selective inhibition is a key factor in its potential as an antimalarial agent. pfmjournal.orgresearchgate.net

The inhibition of PfGR disrupts the glutathione-dependent antioxidant system of the parasite, leading to an accumulation of reactive oxygen species (ROS). This disruption of the parasite's ability to manage oxidative stress is a critical component of the drug's efficacy. journalmeddbu.comresearchgate.net

Target EnzymeOrganismInhibitorEffect
Glutathione Reductase (GR)Plasmodium falciparumMethylene BluePotent inhibition at low micromolar concentrations. researchgate.net
Glutathione Reductase (GR)HumanMethylene BlueNo significant interference observed. researchgate.net

Parasite Redox Homeostasis Disruption.journalmeddbu.comresearchgate.netphysiology.org

By inhibiting PfGR, leucomethylene blue directly disrupts the redox homeostasis of the malaria parasite. journalmeddbu.comresearchgate.net The glutathione system is central to maintaining a reducing environment within the parasite's cells, which is essential for numerous physiological processes, including DNA synthesis and detoxification of harmful metabolic byproducts. physiology.org

The disruption of this delicate balance leads to a state of oxidative stress within the parasite. researchgate.net The accumulation of ROS damages cellular components such as lipids, proteins, and nucleic acids, ultimately leading to parasite death. This selective induction of oxidative stress in the parasite, without significantly affecting the host's red blood cells, underscores the therapeutic potential of this mechanism. journalmeddbu.comresearchgate.net

Antifungal Research on Mitochondrial Dysfunction in Yeast.journalmeddbu.comjournalmeddbu.comnih.govnih.govopenmicrobiologyjournal.com

Research has demonstrated the antifungal properties of methylene blue, the oxidized counterpart of leucomethylene blue dimesylate, particularly against Candida albicans. journalmeddbu.comnih.govnih.govopenmicrobiologyjournal.com The primary mechanism of its antifungal action involves the induction of mitochondrial dysfunction in yeast cells. journalmeddbu.comjournalmeddbu.comnih.govnih.govopenmicrobiologyjournal.com

Studies have shown that methylene blue-treated Candida cells exhibit sensitivity when grown on non-fermentable carbon sources, which is indicative of mitochondrial inhibition. nih.govnih.govopenmicrobiologyjournal.com This mitochondrial dysfunction is linked to a disruption of the yeast's redox cycle and membrane homeostasis. journalmeddbu.comnih.govnih.govopenmicrobiologyjournal.com A significant finding is the reduction of ergosterol (B1671047) levels by 66% in treated cells, suggesting that methylene blue alters the composition of the fungal cell membrane. nih.govnih.govopenmicrobiologyjournal.com Furthermore, methylene blue has been observed to inhibit the transition from yeast to hyphal form in C. albicans, a critical step for its virulence. journalmeddbu.comnih.govnih.govopenmicrobiologyjournal.com

OrganismCompoundKey Effects
Candida albicansMethylene BlueInduces mitochondrial dysfunction. journalmeddbu.comnih.govnih.govopenmicrobiologyjournal.com
Disrupts redox and membrane homeostasis. journalmeddbu.comnih.govnih.govopenmicrobiologyjournal.com
Decreases ergosterol levels. nih.govnih.govopenmicrobiologyjournal.com
Inhibits yeast-to-hyphae transition. journalmeddbu.comnih.govnih.govopenmicrobiologyjournal.com

Antiviral Research: Focus on SARS-CoV-2 and Mitochondrial Function.nih.govnews-medical.netnih.govfrontiersin.orgnews-medical.netplos.orgunil.ch

The potential antiviral applications of methylene blue and its reduced form, leucomethylene blue, have been explored, particularly in the context of the SARS-CoV-2 virus. nih.govnews-medical.netunil.ch The proposed mechanism of action centers on the inhibition of viral replication and the protection of host cells from virus-induced damage by improving mitochondrial function. nih.gov

Viruses, including SARS-CoV-2, are known to manipulate and hijack host cell mitochondria to support their replication and evade the host's immune response. news-medical.netnih.govfrontiersin.org SARS-CoV-2 infection can lead to mitochondrial dysfunction, which contributes to the pathology of COVID-19. frontiersin.orgplos.org Research suggests that methylene blue may counteract these effects. In fact, a phase 2 clinical trial has investigated the therapeutic benefit of the reduced form, leucomethylene blue, in patients with severe COVID-19. nih.gov Studies have also indicated that methylene blue can inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, which is crucial for viral entry into host cells. news-medical.net

VirusCompoundProposed Mechanism of Action
SARS-CoV-2Methylene Blue / Leucomethylene BlueInhibits viral replication. nih.gov
Improves mitochondrial function to protect host cells. nih.gov
Inhibits spike protein-ACE2 interaction. news-medical.net

Hematological and Systemic Research on Leucomethylene Blue Dimesylate

Methemoglobinemia Management Research

Methemoglobinemia is a condition characterized by the presence of excessive methemoglobin, a form of hemoglobin where the iron in the heme group is in the ferric (Fe³⁺) state instead of the normal ferrous (Fe²⁺) state. wikipedia.org This alteration renders the hemoglobin incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia. provayblue.com Research into leucomethylene blue dimesylate has focused on its role in reversing this pathological process.

Mechanism of Ferric to Ferrous Iron Reduction

The therapeutic action of methylene (B1212753) blue in methemoglobinemia lies in its ability to be converted to leucomethylene blue, which then acts as a reducing agent. patsnap.com This process is initiated by the enzyme NADPH-methemoglobin reductase, which utilizes NADPH as a cofactor to reduce methylene blue to its colorless, reduced form, leucomethylene blue. provayblue.compatsnap.compharmgkb.org

Subsequently, leucomethylene blue non-enzymatically donates electrons to the ferric iron (Fe³⁺) within the methemoglobin molecule. provayblue.com This donation of electrons reduces the iron back to its ferrous (Fe²⁺) state, thereby converting methemoglobin back to functional hemoglobin and restoring its oxygen-carrying capacity. patsnap.comnih.gov In this redox reaction, leucomethylene blue is oxidized back to methylene blue, which can then re-enter the cycle to be reduced again, effectively acting as a catalyst in the transfer of electrons from NADPH to methemoglobin. pharmgkb.org

This cyclical process is sustained by the continuous generation of NADPH through the hexose (B10828440) monophosphate shunt (also known as the pentose (B10789219) phosphate (B84403) pathway) within red blood cells. provayblue.com The entire mechanism highlights the critical role of leucomethylene blue as the active intermediate in the methylene blue-mediated treatment of methemoglobinemia.

Table 1: Key Components in the Reduction of Methemoglobin

Component Role
Methylene Blue The administered compound, which acts as a precursor to the active agent.
NADPH-Methemoglobin Reductase The enzyme that catalyzes the reduction of methylene blue to leucomethylene blue. provayblue.compatsnap.com
NADPH A crucial cofactor that provides the reducing equivalents (electrons) for the enzymatic reaction. provayblue.compharmgkb.org
Leucomethylene Blue The reduced, active form that directly donates electrons to methemoglobin. patsnap.comnih.gov
Methemoglobin (Fe³⁺) The oxidized form of hemoglobin that is reduced to functional hemoglobin. wikipedia.org
Hemoglobin (Fe²⁺) The functional, oxygen-carrying form of the molecule, restored after reduction. nih.gov

Considerations in Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency

Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme in the pentose phosphate pathway, responsible for the production of NADPH. nih.gov In individuals with G6PD deficiency, the production of NADPH is impaired. nih.govindianjnephrol.org This deficiency has significant implications for the use of methylene blue in treating methemoglobinemia.

The conversion of methylene blue to its active form, leucomethylene blue, is dependent on NADPH. nih.govindianjnephrol.org In G6PD-deficient individuals, the reduced availability of NADPH severely limits the efficiency of NADPH-methemoglobin reductase, leading to insufficient production of leucomethylene blue. nih.govindianjnephrol.orgnih.gov Consequently, methylene blue may not be effective in reducing methemoglobin in these patients. provayblue.com

Furthermore, methylene blue itself is an oxidizing agent. In the absence of sufficient NADPH to maintain the reduced state of glutathione (B108866), another crucial antioxidant in red blood cells, methylene blue can exacerbate oxidative stress. nih.gov This can lead to hemolysis, the destruction of red blood cells, which can worsen the anemia and clinical condition of the patient. nih.govindianjnephrol.orgnih.gov Therefore, the use of methylene blue in individuals with G6PD deficiency is approached with caution due to the risk of inducing or worsening hemolytic anemia. indianjnephrol.orgnih.gov

Research suggests that direct administration of leucomethylene blue could potentially be a safer alternative in G6PD-deficient patients. nih.gov As an antioxidant and direct reducing agent for the ferric iron in methemoglobin, leucomethylene blue would bypass the NADPH-dependent reduction step, theoretically avoiding the complications associated with methylene blue in this patient population. nih.gov

Table 2: Research Findings on Methylene Blue in G6PD Deficiency

Study Type Key Finding Implication
In vitro studies The rate of methemoglobin reduction in G6PD-deficient red blood cells incubated with methylene blue is significantly reduced compared to normal red blood cells. pharmgkb.org Demonstrates the inefficiency of methylene blue in the absence of adequate G6PD function.
Clinical Case Reports Administration of methylene blue to G6PD-deficient patients for methemoglobinemia has been associated with the development of hemolytic anemia and acute kidney injury. indianjnephrol.org Highlights the potential for severe adverse effects in this patient population.
Review Articles Propose that leucomethylene blue, as a direct-acting antioxidant, could be a safer therapeutic option for methemoglobinemia in G6PD-deficient individuals. nih.gov Suggests a potential future research direction to address an unmet clinical need.

Systemic Redox Modulation and Organ Protection Research

The redox properties of the methylene blue/leucomethylene blue couple extend beyond the management of methemoglobinemia, with research exploring its potential for systemic redox modulation and organ protection. The ability of methylene blue to be reduced to leucomethylene blue and vice versa allows it to act as an electron donor or acceptor, influencing cellular redox states and mitochondrial function. patsnap.com

Research has indicated that methylene blue can enhance mitochondrial respiration by facilitating electron transport, which can be protective in conditions associated with mitochondrial dysfunction. patsnap.comnih.gov The cycling between the oxidized (methylene blue) and reduced (leucomethylene blue) forms is thought to be central to these mitochondria-protecting activities. nih.gov This has led to investigations into its neuroprotective effects, where it may mitigate oxidative stress and improve cell survival under stressful conditions. patsnap.com

In the context of organ protection, studies have examined the distribution of methylene blue in various tissues. Research in primates has shown that orally administered methylene blue accumulates in the mucous membranes of the gastrointestinal tract and tissues of the respiratory, cardiovascular, immune, and nervous systems. mdpi.com This distribution suggests the potential for localized redox modulation in these organs. mdpi.com Furthermore, the accumulation of methylene blue in immune cells like myeloid cells has prompted research into its ability to modulate inflammatory responses, such as the cytokine storm, which could be a mechanism for organ protection in systemic inflammatory conditions. mdpi.com

The redox-active nature of this compound has also been explored in cancer research, where it can induce oxidative stress specifically in cancer cells, leading to apoptosis. nih.gov Conversely, a redox-inactive derivative, N-benzoyl-leucomethylene blue, did not induce oxidative stress or apoptosis, underscoring the importance of the redox cycling capability for this biological activity. nih.gov

Analytical and Bioanalytical Methodologies for Leucomethylene Blue Dimesylate Research

Quantification in Biological Matrices (Urine, Tissue)

Accurate quantification of leucomethylene blue dimesylate and its parent compound, methylene (B1212753) blue, in biological matrices like urine and tissue is fundamental for toxicokinetic and metabolic studies. Due to the inherent instability of leucomethylene blue and its easy oxidation back to methylene blue, specialized methods are required for its determination.

Liquid Chromatography-Based Methods

Liquid chromatography (LC) coupled with various detection techniques is a cornerstone for the simultaneous quantification of methylene blue and leucomethylene blue. High-performance liquid chromatography (HPLC) methods have been developed and validated for this purpose. nih.govsielc.com

One such method, developed to support toxicokinetic studies in rats and mice, allows for the determination of both methylene blue and leucomethylene blue in urine. nih.gov This method demonstrated good reproducibility and ruggedness, with a validated concentration range of 10.0 to 20,000 ng/mL. nih.gov For analysis, samples can be prepared with separate extractions for methylene blue and leucomethylene blue. The leucomethylene blue is oxidized to methylene blue before extraction and quantification. invivochem.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the determination of methylene blue residues in various tissues, including aquatic products. nju.edu.cn This technique allows for the confirmation and quantification of the compound at low levels. nju.edu.cn

Table 1: Liquid Chromatography Methods for Leucomethylene Blue and Methylene Blue Quantification

MethodMatrixAnalytesConcentration RangeKey FindingsReference
HPLCRat and Mouse UrineMethylene Blue, Leucomethylene Blue10.0–20,000 ng/mLValidated for toxicokinetic studies; suggests N-demethylation of methylene blue. nih.gov
LC-MS/MSAquatic Products (Eel, Shrimp)Methylene Blue1.0–20 µg/kgFast, exact, and sensitive method for residue analysis. nju.edu.cn
HPLCWhole BloodMethylene BlueNot specifiedUsed to determine pharmacokinetics after IV and oral administration. nih.gov

Metabolic Pathway Elucidation Research

Understanding the metabolic pathways of leucomethylene blue and its parent compound, methylene blue, is essential for a complete picture of its pharmacological and toxicological profile. Research has focused on identifying key metabolites and investigating the metabolic processes in both laboratory settings and living organisms.

N-Demethylation Studies and Metabolite Identification (e.g., Azure B)

A significant metabolic pathway for methylene blue is N-demethylation, which leads to the formation of metabolites such as Azure B. nih.govfda.gov Studies have observed that the amount of Azure B found in the urine of rodents dosed with methylene blue is significantly greater than what would be expected from impurities in the administered drug, suggesting it is a metabolic product. nih.govoup.comebi.ac.ukinvivochem.cn

Table 2: Key Metabolites of Methylene Blue

Parent CompoundMetaboliteMetabolic ProcessSignificanceReference
Methylene BlueLeucomethylene BlueReductionColorless, reduced form; part of a reversible redox system. iarc.frnih.gov
Methylene BlueAzure BN-demethylationMajor active metabolite; potent MAO-A inhibitor. fda.govresearchgate.net
Methylene BlueAzure AN-demethylationSecondary metabolite. fda.gov
Methylene BlueAzure CN-demethylationMinor metabolite. iarc.fr

In Vitro and In Vivo Metabolism Investigations

Both in vitro and in vivo studies have been instrumental in characterizing the metabolism of methylene blue. In vitro experiments using human liver microsomes and recombinant CYP450 enzymes have shown that methylene blue is extensively metabolized by enzymes such as CYP1A2, CYP2D6, and CYP2C19, as well as by UGT enzymes like UGT1A9 and UGT1A4. fda.gov In human liver microsomes, approximately 30% of methylene blue metabolism is attributed to CYP450 enzymes. fda.gov

In vivo studies in humans have shown that a significant portion of orally administered methylene blue is absorbed and excreted in the urine, with a large fraction being in the form of leucomethylene blue. caldic.com In one study, an average of 74% of the dose was recovered in the urine, with about 78% of that being leucomethylene blue. caldic.com This indicates that reduction to leucomethylene blue is a major metabolic step in humans. iarc.frcaldic.com

Pharmacokinetic and Pharmacodynamic Research Approaches

Pharmacokinetic (PK) and pharmacodynamic (PD) research investigates what the body does to a drug and what the drug does to the body, respectively. For leucomethylene blue and methylene blue, these studies are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their mechanisms of action.

Research has shown that the pharmacokinetics of methylene blue can differ significantly depending on the route of administration. nih.gov For instance, after intravenous administration, the terminal half-life of methylene blue is estimated to be around 5.25 hours. nih.gov Oral administration results in a much lower area under the concentration-time curve compared to intravenous administration. nih.gov

Studies in rats have demonstrated differences in tissue distribution based on the administration route. Intraduodenal administration led to higher concentrations in the intestinal wall and liver, but lower concentrations in the blood and brain compared to intravenous administration. nih.gov This suggests that the route of administration significantly impacts the bioavailability and target organ exposure of the compound.

The reversible redox cycling between methylene blue and leucomethylene blue is a key aspect of its pharmacodynamics. nih.gov This redox activity allows it to act as an electron donor and transfer electrons to oxygen, which is believed to contribute to its metabolic-enhancing properties. nih.gov

Translational and Clinical Research Perspectives of Leucomethylene Blue Dimesylate

Early-Phase Clinical Trial Design Considerations for Neurodegenerative Diseases

The investigation of Leucomethylene Blue Dimesylate (LMTM), a tau aggregation inhibitor, in the context of neurodegenerative diseases, primarily Alzheimer's disease (AD), has necessitated careful consideration of early-phase clinical trial design. The overarching goal of these early trials is to establish initial safety and tolerability, alongside preliminary evidence of efficacy, to justify advancement into larger, more definitive late-stage trials.

Study Design Methodologies for Efficacy and Safety Assessment

Early-phase clinical trials for LMTM in neurodegenerative diseases have employed randomized, double-blind, placebo-controlled, parallel-group designs to rigorously assess both safety and efficacy. onderzoekmetmensen.nlnih.govresearchgate.net This methodology is a gold standard in clinical research, aiming to minimize bias and produce reliable data.

A significant challenge in the design of trials for LMTM has been the compound's notable side effect of causing urine and potentially feces to turn a blue-green color. onderzoekmetmensen.nlalzheimersresearchuk.org This presents a considerable risk to maintaining the blind, as participants can readily deduce whether they are receiving the active drug or a placebo. To address this, a low dose of LMTM was used as a control to induce the same coloration, thereby helping to preserve the integrity of the blinding for participants, their caregivers, and assessors. nih.govresearchgate.net

The primary objectives of these studies are typically to demonstrate the clinical efficacy of LMTM in patients with mild to moderate Alzheimer's disease. onderzoekmetmensen.nlonderzoekmetmensen.nl This is often assessed by measuring changes from baseline on standardized cognitive and functional scales. onderzoekmetmensen.nlonderzoekmetmensen.nl Key efficacy endpoints have included the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Co-operative Study–Activities of Daily Living Inventory (ADCS-ADL). nih.govresearchgate.net

Safety and tolerability are continuously monitored throughout the trials. This involves recording all study-emergent adverse events, which are any new or worsening pre-existing conditions. clinicaltrials.gov Additionally, clinically significant abnormalities in laboratory tests, vital signs, and electrocardiograms are reported as adverse events. clinicaltrials.gov

Table 1: Key Design Elements of Early-Phase LMTM Clinical Trials

Design ElementDescriptionRationale
Randomization Participants are randomly assigned to different treatment groups (e.g., different doses of LMTM or placebo).Minimizes selection bias and ensures that groups are comparable at the start of the trial.
Double-Blinding Neither the participants nor the investigators know who is receiving the active treatment versus the control.Reduces the potential for bias in reporting outcomes and assessing results.
Placebo/Active Control A control group receives an inactive substance (placebo) or a low, non-therapeutic dose of the active drug to mimic side effects.Allows for a direct comparison to determine the true effect of the investigational drug.
Parallel-Group Each group of participants receives a different treatment concurrently.Enables direct comparison of the effects of different treatments over the same time period.
Standardized Assessments Use of validated scales like ADAS-Cog and ADCS-ADL to measure cognitive and functional changes.Provides objective and consistent measures of disease progression and treatment effect.

Biomarker Identification and Validation Strategies

The development of LMTM has also highlighted the critical role of biomarkers in early-phase clinical trials for neurodegenerative diseases. Biomarkers are objective measures that can indicate normal biological processes, pathogenic processes, or responses to a therapeutic intervention. In the context of LMTM trials, biomarkers serve to demonstrate target engagement, provide evidence of disease modification, and potentially identify patient subgroups most likely to respond to treatment.

One of the key proposed mechanisms of LMTM is its ability to inhibit the aggregation of tau protein, a hallmark pathology in Alzheimer's disease. onderzoekmetmensen.nl Therefore, a central focus of biomarker strategy has been to assess the effect of LMTM on tau-related pathology. While direct measurement of tau aggregates in the brain is challenging in living patients, cerebrospinal fluid (CSF) analysis for various forms of tau protein (e.g., p-tau) can provide indirect evidence of the drug's effect on this pathway. onderzoekmetmensen.nlblueshieldca.com

Imaging biomarkers have also played a significant role. For instance, 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) can be used to measure changes in cerebral glucose metabolism, which is often reduced in individuals with Alzheimer's disease. onderzoekmetmensen.nl A reduction in the rate of decline in glucose uptake in specific brain regions, such as the temporal lobe, could suggest a disease-modifying effect of the treatment. onderzoekmetmensen.nl Furthermore, magnetic resonance imaging (MRI) can be used to assess changes in brain volume, with a reduction in brain shrinkage potentially indicating a slowing of neurodegeneration. alzheimersresearchuk.org

The identification and validation of novel biomarkers is an ongoing area of research. Proteomic screening strategies, such as antibody microarrays and ligand-binding assays, are being used to discover new biomarker candidates in cerebrospinal fluid and plasma that could aid in diagnosis, monitor disease progression, and demonstrate therapeutic response. nih.gov The development of highly sensitive assays for plasma biomarkers like phosphorylated tau (p-tau) at different residues (e.g., pTau181, pTau217) shows promise for less invasive and more accessible screening and monitoring tools in clinical trials. blueshieldca.com

Table 2: Biomarkers in LMTM Clinical Development

Biomarker CategorySpecific Marker(s)Purpose in Clinical Trials
Cerebrospinal Fluid (CSF) Phosphorylated Tau (p-tau), Total Tau (t-tau), Amyloid-beta (Aβ)To assess direct and indirect effects on the underlying pathology of Alzheimer's disease.
Imaging FDG-PET, MRITo measure changes in brain metabolism and structure, providing evidence of disease modification.
Blood-based Plasma p-tau181, Plasma p-tau217, Neurofilament light (NfL)For less invasive screening, diagnosis, and monitoring of disease progression and treatment response.

Challenges and Future Directions in Clinical Development

The clinical development of LMTM, and indeed all therapies for neurodegenerative diseases, is fraught with challenges. nih.govlindushealth.com The high failure rate of drugs in late-stage trials for Alzheimer's disease underscores the complexity of the disease and the difficulties in developing effective treatments. nih.govmdpi.com

One of the primary challenges has been the design of clinical trials for a heterogeneous patient population. nih.gov Alzheimer's disease progresses at different rates and presents with varying symptom profiles among individuals. This variability can make it difficult to detect a treatment effect. Future trials may benefit from more refined patient selection strategies, potentially using biomarkers to identify individuals at earlier stages of the disease or those with specific pathological profiles who are more likely to respond to a tau-targeted therapy like LMTM. nih.gov

Another significant hurdle is the long duration and high cost of clinical trials for neurodegenerative diseases. mdpi.com The slow progression of these conditions necessitates long-term studies to demonstrate a meaningful impact on disease course. This places a substantial financial burden on drug development and highlights the need for more efficient trial designs and the use of surrogate endpoints that can predict clinical benefit more quickly.

The experience with LMTM has also revealed challenges related to the drug's own properties. While the discoloration of urine was managed in trials through the use of a low-dose active control, other side effects, such as gastrointestinal and urinary issues, were common and led to discontinuations. nih.govresearchgate.net

Looking to the future, the development of more sensitive and specific biomarkers will be crucial for advancing the field. nih.gov These could enable earlier diagnosis, more precise monitoring of disease progression, and a clearer demonstration of target engagement and downstream effects of therapeutic interventions. mdpi.comnih.gov The move towards personalized medicine, where treatments are tailored to the individual characteristics of a patient, holds significant promise for neurodegenerative diseases. lindushealth.com

Furthermore, there is a growing interest in combination therapies that target multiple pathological pathways simultaneously. nih.gov Given the multifaceted nature of Alzheimer's disease, involving amyloid plaques, tau tangles, inflammation, and other processes, a single-target approach may be insufficient. mdpi.com Future research may explore the potential of using LMTM in conjunction with other therapies that address different aspects of the disease.

Finally, the continued exploration of different derivatives and formulations of the methylthioninium moiety may lead to compounds with improved efficacy, safety, and tolerability profiles. nih.gov The journey of LMTM has provided valuable lessons for the design and execution of clinical trials for neurodegenerative diseases, and these insights will undoubtedly inform the development of the next generation of therapies.

Q & A

Q. What experimental models are most suitable for evaluating LMB dimesylate’s efficacy in tauopathy research?

LMB dimesylate is tested in both in vitro and in vivo tauopathy models. For in vitro studies, paired helical filaments (PHFs) derived from Alzheimer’s disease (AD) patient brain tissues are treated with LMB at 0.16 µM to assess its Tau disaggregation capacity . In vivo, transgenic mouse models (e.g., L1 and L66 strains) are used: LMB restores spatial learning deficits in the L1 model at 9 mg/kg and improves motor learning in L66 at 4 mg/kg. Histopathological analysis quantifies reductions in tau-reactive neurons in the hippocampus and entorhinal cortex .

Q. How does LMB dimesylate’s redox activity influence its therapeutic mechanism in neurodegenerative diseases?

LMB is the reduced leuco form of methylene blue (MB), forming a redox couple. In AD models, LMB inhibits Tau aggregation, while MB’s redox cycling generates H2O2, depleting NADPH and O2 critical for pathogenic metabolism . Researchers must control redox conditions (e.g., anaerobic chambers) to isolate LMB-specific effects from MB-mediated oxidative pathways .

Q. What pharmacokinetic parameters should be prioritized in LMB dosing for preclinical studies?

Dose-dependent efficacy is observed in transgenic mice: 4–9 mg/kg (oral) corrects behavioral deficits. Key parameters include brain bioavailability, plasma half-life, and blood-brain barrier permeability. Analytical methods like HPLC or LC-MS are recommended to quantify LMB and its metabolites in biological matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in LMB’s efficacy across different tauopathy models?

Discrepancies between L1 (hippocampal-focused deficits) and L66 (widespread cortical tauopathy) models suggest model-specific tau strain vulnerabilities. To address this, use isoform-specific Tau antibodies (e.g., AT8 for hyperphosphorylated Tau) and correlate behavioral outcomes with regional Tau load via immunohistochemistry . Multi-omics approaches (proteomics, transcriptomics) can identify strain-specific pathways modulated by LMB .

Q. What methodologies validate LMB’s redox state in biological systems?

Spectroelectrochemical techniques, such as Raman voltammetry, monitor LMB-MB interconversion in situ. At −0.6 V (vs. Ag/AgCl), MB reduces to LMB, characterized by loss of Raman bands at 1625 cm<sup>−1</sup> (C–N stretching) and 1390 cm<sup>−1</sup> (aromatic ring vibrations) . For ex vivo validation, UV-Vis spectrophotometry tracks MB’s λmax at 664 nm, which disappears upon reduction to LMB .

Q. How do LMB’s off-target effects impact its therapeutic profile in long-term studies?

While LMB reduces Tau pathology, MB (its oxidized form) may induce oxidative stress via H2O2 generation. To mitigate this, co-administer antioxidants (e.g., N-acetylcysteine) or use redox-stabilized LMB formulations. Longitudinal studies should monitor markers like 8-OHdG (oxidative DNA damage) and GFAP (astrocyte activation) .

Q. Can LMB’s redox-sensitive properties be exploited for non-neurological applications?

Yes. LMB’s reduction by carboxyl groups enables its use in colorimetric assays to quantify carboxyl content in materials (e.g., graphene oxide). The assay measures absorbance decline at 664 nm as MB converts to LMB, proportional to carboxyl concentration . This principle is adaptable for detecting redox-active biomolecules in metabolic studies .

Methodological Recommendations

  • For Tau disaggregation assays : Use Sarkosyl-insoluble PHFs from AD brains and quantify soluble Tau via ELISA or Western blot post-LMB treatment .
  • In redox studies : Employ cyclic voltammetry to determine LMB’s reduction potential and correlate it with in vivo efficacy .
  • In pharmacokinetic studies : Use deuterated LMB as an internal standard in LC-MS to enhance quantification accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.